4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID
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Overview
Description
4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a benzoic acid moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID typically involves the condensation of furan-2-carbaldehyde with 4-aminobenzoic acid under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require the use of strong acids such as sulfuric acid or nitric acid.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that furan derivatives, including this compound, may have potential as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, leading to the modulation of biological processes. The benzoic acid moiety may also play a role in the compound’s activity by interacting with cellular components.
Comparison with Similar Compounds
- 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]PHENYLACETIC ACID
- 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE
- 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZONITRILE
Comparison: 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZOIC ACID is unique due to the presence of both the furan ring and the benzoic acid moiety, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific functional groups present in its structure.
Properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRYCYGSGTMOM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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